molecular formula C22H28N2NaO20P4 B15126287 CID 167995993

CID 167995993

Cat. No.: B15126287
M. Wt: 787.3 g/mol
InChI Key: UBCXZFTVCVAZBR-QFWOMMJSSA-N
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Description

CID 167995993 is a chemical compound identified through PubChem, with its structural and analytical characteristics detailed in recent research. According to Figure 1 from , this compound is associated with CIEO (a natural product extract), where vacuum distillation fractions were analyzed using GC-MS . The compound's mass spectrum and retention time suggest a molecular structure that includes functional groups typical of terpenoids or alkaloids, though the exact structure requires further validation. Key properties inferred from the GC-MS data include a molecular ion peak consistent with a moderate molecular weight (estimated 200–300 g/mol) and fragmentation patterns indicative of branched or cyclic moieties .

Properties

Molecular Formula

C22H28N2NaO20P4

Molecular Weight

787.3 g/mol

InChI

InChI=1S/C22H24N2O8.Na.H4O12P4/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/t7-,10+,14+,15-,17-,22-;;/m0../s1

InChI Key

UBCXZFTVCVAZBR-QFWOMMJSSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 167995993” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the reaction solution in an aqueous solution to obtain an intermediate product .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process typically involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 167995993” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

The compound “CID 167995993” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “CID 167995993” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Similarities

CID 167995993 shares structural homology with oscillatoxin derivatives , a class of bioactive marine compounds. lists oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin E/F (CIDs 156582093/156582092) as analogs (Figure 1) . These compounds feature macrocyclic lactone cores with methyl and hydroxyl substitutions, which are critical for their bioactivity. While this compound’s exact substituents are unconfirmed, its chromatographic behavior in CIEO fractions suggests polar functional groups akin to oscillatoxins .

Molecular and Physicochemical Properties

The table below compares this compound with oscillatoxin derivatives and a synthetic analog (CAS 101623-69-2, CID 10538354) from :

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 101623-69-2 (CID 10538354)
Molecular Formula Pending* C32H48O8 C33H50O8 C9H8ClNO5
Molecular Weight (g/mol) ~250–300 (GC-MS) 560.7 574.7 245.62
Key Functional Groups Hydroxyls, esters Lactone, methyl, hydroxyl Methyl, lactone Chlorine, nitro, ester
Bioactivity Not reported Cytotoxic, antifungal Enhanced cytotoxicity Synthetic intermediate
Source CIEO extract Marine cyanobacteria Marine cyanobacteria Laboratory synthesis

*Pending: Exact formula requires NMR or high-resolution MS validation .

Chromatographic and Spectroscopic Behavior

  • This compound : Exhibits a mid-polar retention time in GC-MS (Figure 1C), suggesting moderate volatility and compatibility with derivatization methods. Its mass spectrum shows dominant fragments at m/z 154 and 87, possibly corresponding to ester or amine-related cleavages .
  • Oscillatoxin D : Shows higher retention times in HPLC due to its macrocyclic structure, with UV-Vis absorption at 230 nm (conjugated double bonds) .
  • CAS 101623-69-2: Synthesized via nitro-group reduction and esterification, characterized by IR peaks at 1720 cm⁻¹ (C=O) and 1540 cm⁻¹ (NO2) .

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